N-(tert-Butyl)pyrrolidin-3-amine
Description
N-(tert-Butyl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a tertiary butyl group attached to the amine at the 3-position of the pyrrolidine ring. This compound is frequently utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of antibiotics and receptor-targeted agents. The stereochemistry at the 3-position (commonly (S)-configuration) is critical for biological activity, as seen in analogs like (3S)-1-(3-chloro-2-piperazin-1-yl-6-quinolyl)pyrrolidin-3-amine, which exhibits antibiotic-enhancing properties against Klebsiella pneumoniae .
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N-tert-butylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-8(2,3)10-7-4-5-9-6-7/h7,9-10H,4-6H2,1-3H3 |
InChI Key |
JCTWRKDNKHCDSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1CCNC1 |
Origin of Product |
United States |
Biological Activity
N-(tert-Butyl)pyrrolidin-3-amine is a compound that has garnered attention in recent pharmacological studies due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various research studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with a tert-butyl group attached to the nitrogen atom. This structural feature contributes to its unique pharmacological properties, enhancing its lipophilicity and potentially influencing its interaction with biological targets.
1. Antimicrobial Activity
Recent studies have shown that pyrrolidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various pyrrolidine derivatives that demonstrated effectiveness against resistant bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 31.25 | A. baumannii |
| Reference Antibiotic (Ampicillin) | 125 | A. baumannii |
This table illustrates the comparative minimum inhibitory concentration (MIC) values, emphasizing the compound's superior activity against certain pathogens.
2. Anti-inflammatory Properties
This compound has also been evaluated for anti-inflammatory effects. In vitro assays demonstrated that derivatives of this compound could inhibit bovine serum albumin denaturation, indicating potential anti-inflammatory activity .
3. Neuropathic Pain Management
Studies investigating TRPV1 antagonism have revealed that compounds similar to this compound can effectively block capsaicin-induced pain responses in animal models. For example, certain derivatives showed promising antiallodynic effects in neuropathic pain models, suggesting their potential as analgesics .
Case Study 1: Antimicrobial Efficacy
In a comparative study of pyrrolidine derivatives, this compound was tested against multiple bacterial strains. The results indicated that it exhibited a fourfold increase in activity against A. baumannii compared to standard antibiotics like ampicillin .
Case Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory potential of various pyrrolidine derivatives, including this compound. The results showed significant inhibition of albumin denaturation at varying concentrations, suggesting its utility in treating inflammatory conditions .
The biological activities of this compound are believed to stem from its ability to interact with specific receptor sites and enzymes involved in inflammatory and pain pathways. Molecular docking studies indicate that the tert-butyl group enhances binding affinity to target proteins, which may explain the observed pharmacological effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
N-(tert-Butyl)pyrrolidin-3-amine belongs to a broader class of pyrrolidin-3-amine derivatives, which vary in substituents and appended functional groups. Key structural analogs include:
Stereochemical Considerations : The (S)-configuration at C3 is prevalent in bioactive analogs (e.g., compound 13 in ), whereas (R)-configured derivatives () show distinct target selectivity.
Physicochemical Properties and Stability
Q & A
Q. What are the common synthetic routes for N-(tert-Butyl)pyrrolidin-3-amine, and what purification methods are recommended?
this compound is typically synthesized via reductive amination of pyrrolidin-3-one with tert-butylamine or nucleophilic substitution of tert-butyl halides with pyrrolidin-3-amine derivatives. Purification often involves column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures. For intermediates, recrystallization or distillation may be employed to enhance purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm structural integrity and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is typical for research-grade material).
- Mass Spectrometry (MS) for molecular weight verification. Example: ¹H NMR in DMSO-d₆ resolves tert-butyl protons as a singlet at δ 1.2–1.4 ppm, while pyrrolidine protons appear between δ 2.5–3.5 ppm .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses involving this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity in substitution reactions.
- Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve cross-coupling efficiency.
- Temperature control : Lower temperatures (−78°C to 0°C) minimize side reactions during sensitive steps. Statistical methods like Design of Experiments (DoE) can systematically evaluate variables (e.g., equivalents of reagents, reaction time) .
Q. How to address discrepancies between computational predictions and experimental spectroscopic data for this compound derivatives?
- Verify computational parameters : Ensure density functional theory (DFT) calculations use appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-311G**).
- Account for solvent effects : Use implicit solvent models (e.g., PCM) or explicit solvent molecules in simulations.
- Check tautomerism or conformational flexibility : Rotamers or protonation states may explain NMR signal splitting .
Q. What strategies are used to evaluate the biological activity of this compound derivatives?
- Receptor binding assays : Radioligand displacement studies (e.g., for GPCR targets) quantify IC₅₀ values.
- In vitro models : Assess cytotoxicity (MTT assay) and metabolic stability (microsomal incubation).
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., tert-butyl group) to correlate structure with potency .
Q. How to resolve contradictory data in SAR studies for pyrrolidin-3-amine derivatives?
- Reproduce experiments : Validate results across multiple batches to rule out synthetic variability.
- Stereochemical analysis : Use chiral HPLC or X-ray crystallography to confirm enantiopurity.
- Advanced modeling : Molecular dynamics simulations can predict binding modes and explain outlier activities .
Q. What considerations guide the selection of protecting groups during the functionalization of this compound?
- Acid-labile groups : tert-Butoxycarbonyl (Boc) is preferred for amine protection due to its stability under basic conditions and ease of removal with TFA.
- Orthogonal protection : Use Fmoc or Alloc groups when sequential deprotection is required. Example: Boc-protected intermediates (e.g., tert-butyl carbamates) are stable during Suzuki-Miyaura couplings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
